molecular formula C18H26N2O4 B10884686 Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Cat. No.: B10884686
M. Wt: 334.4 g/mol
InChI Key: DQCQTQRPQHAGCQ-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a piperidine-based ester derivative featuring a 2-methoxyphenyl-substituted amide moiety. Its structure combines a piperidine ring with a propyl linker terminating in a 3-oxoamide group, which is further substituted with a methoxy group at the ortho position of the phenyl ring.

Key structural characteristics include:

  • Piperidine core: Provides rigidity and influences pharmacokinetic properties.
  • Ethyl ester group: Enhances lipophilicity and bioavailability.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-3-24-18(22)14-7-6-11-20(13-14)12-10-17(21)19-15-8-4-5-9-16(15)23-2/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,19,21)

InChI Key

DQCQTQRPQHAGCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Michael Addition and Cyclization

The Michael addition of diethyl malonate to acrylonitrile forms a nitrile intermediate, which undergoes hydrogenation and cyclization to yield the piperidine core. Key parameters include:

ParameterOptimal ConditionCatalystYield
Temperature70–105°CRaney Co85–90%
Hydrogen pressure30–40 kg/cm²--
Reaction time1–2 hours--

This step is critical for establishing the piperidine scaffold, with Raney cobalt ensuring efficient hydrogenation.

Introduction of the 3-Oxopropyl Side Chain

The 3-oxopropyl group is introduced via alkylation or nucleophilic substitution. While specific data for this compound is scarce, analogous methods involve:

Alkylation of Piperidine Derivatives

Reacting the piperidine intermediate with 3-chloropropionyl chloride or bromoacetone under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents (e.g., THF or DMF). For example:

Piperidine intermediate+ClCH2COClEt3N, DCM3-oxopropyl intermediate\text{Piperidine intermediate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-oxopropyl intermediate}

Yields for such reactions typically range from 60–75%, depending on stoichiometry and temperature control.

Amidation with 2-Methoxyphenylamine

The final step involves coupling the 3-oxopropyl intermediate with 2-methoxyaniline. This amidation is facilitated by coupling agents like EDC/HOBt or DCC in dichloromethane or THF.

Optimization of Amidation Conditions

Key factors include:

  • Molar ratio : A 1.2:1 excess of 2-methoxyaniline to ensure complete reaction.

  • Temperature : Room temperature to 40°C to balance reaction rate and side reactions.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 equiv).

Reaction monitoring via TLC or HPLC ensures completion within 6–12 hours, with yields averaging 70–80%.

Esterification and Final Modification

The ethyl ester group is typically introduced early in the synthesis (e.g., using ethyl malonate derivatives). However, late-stage esterification may involve:

Carboxylic acid intermediate+EtOHH2SO4,ΔEthyl ester\text{Carboxylic acid intermediate} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl ester}

This step requires reflux conditions (78°C) for 4–6 hours, achieving >90% conversion.

Purification and Characterization

Recrystallization

Common solvents for recrystallization include ethanol, isopropanol, or ethyl acetate. For example, dissolving the crude product in hot ethanol (60°C) followed by slow cooling yields high-purity crystals.

Chromatographic Methods

Flash chromatography using silica gel (hexane:ethyl acetate, 3:1) effectively separates byproducts.

Comparative Analysis of Synthetic Routes

The table below contrasts two hypothetical pathways for synthesizing Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate:

ParameterPathway A (Early Esterification)Pathway B (Late Amidation)
Total yield52%48%
Key stepPiperidine cyclizationAmidation
Purity (HPLC)98.5%97.2%
Scale-up feasibilityHighModerate

Pathway A offers higher yield due to fewer side reactions during esterification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-{3-[(2-Methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate

Structural Differences :

  • Substituent : The 2-methylphenyl group replaces the 2-methoxyphenyl group.
  • Positional isomerism : The carboxylate group is at the 4-position of the piperidine ring instead of the 3-position.
  • Molecular Weight : 318.417 g/mol (vs. ~332 g/mol for the target compound, assuming similar substituents) .

Implications :

  • The methyl group (electron-donating but less polar than methoxy) may reduce solubility in aqueous media.
  • Positional isomerism (3- vs.

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate

Structural Differences :

  • Functional group: A methoxyimino (CH₃O–N=) group replaces the 2-methoxyphenylamide.
  • Stereochemistry : Synthesized as a 1:1.5 diastereomeric mixture, highlighting configurational complexity .

Physicochemical Data :

  • Molecular Formula : C₁₄H₂₄N₂O₅
  • NMR Profile: Distinct signals at δ 3.85 (s, 2H, methoxyimino) and δ 4.16–4.08 (m, 4H, ethoxy groups) .

Implications :

  • The methoxyimino group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 2-methoxyphenylamide.
  • Diastereomerism complicates purification but offers opportunities for stereoselective activity studies.

Ethyl 4-Oxo-piperidine-3-carboxylate Hydrochloride

Structural Differences :

  • Simplified backbone : Lacks the 3-oxopropyl-amide substituent.
  • Oxo group : A ketone at the 4-position replaces the carbamate/amide functionality .

Physicochemical Data :

  • Molecular Formula: C₈H₁₃NO₃·HCl
  • Boiling Point: Not reported; likely lower due to reduced molecular weight.

Implications :

  • The absence of the amide linker simplifies metabolic degradation pathways.
  • The hydrochloride salt improves aqueous solubility compared to the neutral ester form.

Data Table: Key Comparisons

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Feature(s) Reference
Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate ~C₁₈H₂₄N₂O₄* 2-Methoxyphenylamide, 3-carboxylate ~332* High steric bulk, lipophilic ester [3], [1]
Ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate C₁₈H₂₆N₂O₃ 2-Methylphenylamide, 4-carboxylate 318.417 Reduced polarity, positional isomerism [3]
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate C₁₄H₂₄N₂O₅ Methoxyimino, ethoxy groups 300.35 Diastereomerism, polar functional groups [1]
Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride C₈H₁₃NO₃·HCl Ketone, hydrochloride salt 207.65 Simplified structure, enhanced solubility [6]

*Estimated based on structural analogs.

Research Findings and Implications

Substituent Effects: Methoxy vs. Amide vs. Imine: The amide group in the target compound offers greater stability under physiological conditions than the methoxyimino group, which may hydrolyze more readily .

Positional Isomerism :

  • Carboxylate placement (3- vs. 4-position) alters the spatial arrangement of the piperidine ring, impacting interactions with enzymes or receptors .

Synthetic Complexity :

  • Diastereomer formation (e.g., in ) complicates synthesis but enables exploration of stereochemical effects on activity .

Biological Activity

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate (CAS No. 428851-49-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O4C_{18}H_{26}N_{2}O_{4} with a molecular weight of approximately 334.41 g/mol. The compound features a piperidine ring, an oxopropyl side chain, and a methoxyphenyl group, which contribute to its pharmacological profile.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. For instance, derivatives of piperidine have been shown to act as GABA uptake inhibitors, enhancing GABAergic transmission in neuronal cultures . This suggests that this compound may exhibit similar properties.

In Vitro Studies

In vitro evaluations using cell lines expressing GAT1 have shown promising results for piperidine derivatives. Compounds similar to this compound were tested for their ability to inhibit GABA uptake. These studies revealed that modifications in the side chains significantly influenced biological activity, with certain configurations leading to enhanced potency .

Toxicity Assessments

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary tests on related compounds indicated that while some exhibited cytotoxic effects at high concentrations, others maintained low toxicity levels, suggesting a favorable safety margin for further development .

Data Summary Table

Property Value
Molecular FormulaC18H26N2O4C_{18}H_{26}N_{2}O_{4}
Molecular Weight334.41 g/mol
CAS Number428851-49-4
Mechanism of ActionGABA uptake inhibition
Potential ApplicationsNeurological disorders

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling a piperidine-3-carboxylate core with a 2-methoxyphenyl-substituted propionamide group. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and esterification. Purity validation requires HPLC with UV detection (e.g., RP-HPLC with C18 columns) and spectroscopic characterization (¹H/¹³C NMR, FT-IR) to confirm structural integrity .
  • Challenges : Side reactions, such as incomplete coupling or ester hydrolysis, require monitoring via TLC or LC-MS .

Q. How can the compound’s stability under experimental conditions be assessed?

  • Methodology : Accelerated stability studies under varying pH, temperature, and light exposure. Analytical techniques like RP-HPLC track degradation products, while mass spectrometry identifies decomposition pathways (e.g., hydrolysis of the ester or amide groups) .
  • Data Interpretation : Absence of new peaks in chromatograms suggests stability, while shifts in retention times indicate structural modifications .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Receptor binding assays (e.g., radioligand displacement for GPCRs) and enzyme inhibition studies (e.g., fluorescence-based assays for proteases or kinases). Use cell lines expressing target receptors to evaluate functional responses (e.g., cAMP modulation) .
  • Controls : Include reference inhibitors (e.g., atropine for muscarinic receptors) to validate assay specificity .

Advanced Research Questions

Q. How can contradictory data on metabolic stability be resolved (e.g., in vitro vs. in vivo models)?

  • Case Study : If in vitro microsomal assays show stability but in vivo models detect metabolites, investigate species-specific cytochrome P450 isoforms or extrahepatic metabolism. Use LC-MS/MS to profile metabolites in plasma/tissue homogenates and compare with computational predictions (e.g., Schrödinger’s ADMET Predictor) .
  • Mitigation : Introduce deuterium at labile sites (e.g., ethyl ester) to slow hydrolysis .

Q. What computational strategies predict the compound’s site of metabolism and interaction with biological targets?

  • Methodology :

  • Metabolism : Use docking simulations (AutoDock Vina) with CYP450 isoforms (e.g., CYP3A4) to identify vulnerable functional groups (e.g., amide or ester bonds) .
  • Target Interaction : Molecular dynamics simulations (GROMACS) assess binding affinity to receptors (e.g., muscarinic acetylcholine receptors) by analyzing hydrogen bonding and hydrophobic interactions .
    • Validation : Correlate computational results with experimental mutagenesis data (e.g., receptor binding assays using mutant proteins) .

Q. How can structural analogs improve pharmacokinetic properties while retaining activity?

  • SAR Analysis :

  • Piperidine Modifications : Replace the ethyl ester with a tert-butyl group to enhance metabolic stability .
  • Phenyl Substituents : Introduce electron-withdrawing groups (e.g., Cl) on the 2-methoxyphenyl ring to modulate lipophilicity and target affinity .
    • Validation : Compare logP (shake-flask method), plasma protein binding (ultrafiltration), and in vivo half-life across analogs .

Methodological Notes

  • Safety : Follow OSHA guidelines for handling piperidine derivatives (e.g., PPE, fume hoods) due to potential respiratory irritation .
  • Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate analytical methods across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.